molecular formula C11H11ClN2O2 B2655345 Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone) CAS No. 24756-07-8

Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone)

Cat. No. B2655345
CAS RN: 24756-07-8
M. Wt: 238.67
InChI Key: ISOQCKAWKCUSHA-UHFFFAOYSA-N
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Description

Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone) is a chemical compound with the CAS number 24756-07-8 . It is derived from 2,3,4-Pentanetrione, which is the simplest linear triketone, a ketone with three C=O groups .


Synthesis Analysis

2,3,4-Pentanetrione can be synthesized by oxidizing 2,4-pentanedione with selenium dioxide . Other methods to make triones start from a β-dione, and oxidize the carbon at the α position, between the two ketone groups . Different methods include reaction with bromine to make a dibromide, and then reacting with acetaldehyde and hydrolysing . Nitrogen oxides can also be used .


Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetrione, the base molecule of Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone), is CH3COCOCOCH3 . It is an organic molecule with three C=O groups .


Chemical Reactions Analysis

2,3,4-Pentanetrione is a strong reducing agent . It reacts with hydrogen peroxide to yield acetic acid and carbon monoxide . Adding HOOH between C2 and C4 yields a cyclic intermediate which decomposes . With light or organic peroxides, a free radical reaction can take place, whereby the molecule is split into CH3COCO• and CH3CO• fragments .


Physical And Chemical Properties Analysis

2,3,4-Pentanetrione appears as an orangy-red oil . The more intense color is due to the greater conjugation of double bonds, and potential resonance . At a reduced pressure of 20 mmHg it boils at 60 °C. It is hygroscopic .

Scientific Research Applications

Chemical Reactions and Structural Insights

  • Mannich Reaction and Sulphur Analogues : Pentan-2,3,4-trione-3-arylhydrazones undergo the Mannich reaction with formaldehyde and piperidine, leading to the formation of Mannich bases which can react with aromatic thiols to yield sulphur analogues. Arylhydrazones of triones undergo addition of Grignard reagent, demonstrating versatility in chemical transformations (Mustafa et al., 1965).

  • Bromination of Copper Chelates : Arylhydrazones of pentane-2,3,4-trione are subject to substitutive bromination, highlighting a pathway for structural modification of these compounds (Garg & Prakash, 1970).

  • Tautomeric and Thermodynamic Studies : The structural and tautomeric properties of closely related compounds have been examined through spectroscopic methods and quantum-chemical calculations, providing insights into their stability and reactivity (Maharramov et al., 2010).

Applications in Medicinal Chemistry and Catalysis

  • Small Aliphatic Rings in Medicinal Chemistry : The use of small aliphatic rings, including compounds structurally related to pentan-2,3,4-trione derivatives, has been explored for their physicochemical properties and potential as bioisosteres in drug development (Bauer et al., 2021).

  • Synthesis and Characterization of Metal Complexes : Studies have focused on the synthesis and structural characterization of metal complexes based on functionalized ligands derived from pentan-2,3,4-trione, highlighting their potential applications in catalysis and materials science (Momeni et al., 2013).

  • Catalytic Activity in Oxidation Reactions : Novel copper(II) complexes derived from hydrazones of pentan-2,4-dione have been investigated for their catalytic activity in the oxidation of organic substrates, demonstrating their utility in synthetic chemistry (Mahmudov et al., 2010).

properties

IUPAC Name

(Z)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYHAGZQWASBN-IUIMFOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Pentanetrione, 3-(4-chlorophenyl)hydrazone

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